Product packaging for 1-(Morpholin-3-yl)propan-2-ol(Cat. No.:CAS No. 1564490-34-1)

1-(Morpholin-3-yl)propan-2-ol

Cat. No.: B1448429
CAS No.: 1564490-34-1
M. Wt: 145.2 g/mol
InChI Key: BPHMQGAVIVAZMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Morpholin-3-yl)propan-2-ol (CAS 1781842-73-6) is a valuable chiral morpholino-alcohol intermediate for medicinal chemistry and organic synthesis . This compound serves as a critical precursor in the formal synthesis of dextromoramide and its novel analogs, which are designed as potent synthetic opiates with potential improved affinity and selectivity toward opioid receptors (µ-OR, δ-OR, and κ-OR) based on in silico docking studies . The structural motif of 1-(morpholin-4-yl)propan-2-ol plays a crucial role in the synthesis of inhibitors for several enzymes, including acetylcholinesterase (ACE), human neutrophil elastase, and kynurenine-3-monooxygenase (KMO) . Furthermore, this scaffold is found in compounds exhibiting agonistic activity toward various biological targets, such as the melanin-concentrating hormone receptor (MCHr1), metabotropic glutamate receptors (mGluR), and several 5-hydroxytryptamine (5-HT) receptors, highlighting its broad utility in drug discovery efforts for conditions like chronic pain, inflammation, and diabetes mellitus . The enantiomerically pure forms of this intermediate, typically obtained via methods like lipase-catalyzed kinetic resolution, are essential for developing optically active pharmaceuticals . The molecular formula of this compound is C7H15NO2, and it has a molecular weight of 145.20 g/mol . This product is intended For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO2 B1448429 1-(Morpholin-3-yl)propan-2-ol CAS No. 1564490-34-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-morpholin-3-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-6(9)4-7-5-10-3-2-8-7/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHMQGAVIVAZMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1COCCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Morpholin 3 Yl Propan 2 Ol and Cognate Structures

Strategies for the Construction of the 1-(Morpholin-3-yl)propan-2-ol Core

The assembly of the this compound core hinges on the stereoselective formation of the morpholine (B109124) ring and its linkage to the propanol (B110389) side chain. Various synthetic approaches have been developed to achieve this, each with its own advantages in terms of stereocontrol and efficiency.

Stereoselective Ring-Opening Reactions of Chiral Epoxides with Morpholine

A prominent strategy for the synthesis of chiral amino alcohols, the fundamental backbone of this compound, involves the nucleophilic ring-opening of chiral epoxides. rsc.org Epoxides, with their inherent ring strain, are highly susceptible to attack by nucleophiles like morpholine. mdpi.com The use of enantiomerically pure epoxides allows for the direct installation of one or more stereocenters in the final product.

The regioselectivity of the epoxide ring-opening is a critical factor, and it can be influenced by the choice of catalyst and reaction conditions. Lewis acids are often employed to activate the epoxide ring, facilitating the nucleophilic attack. For monosubstituted epoxides, the attack can occur at either the substituted or unsubstituted carbon, leading to different regioisomers. The stereochemical outcome is typically an anti-addition, resulting in the inversion of configuration at the attacked carbon center. This S\textsubscript{N}2-type reaction is a reliable method for controlling the stereochemistry of the resulting amino alcohol. nih.gov

Recent advancements have focused on the development of catalysts that enhance both the regio- and stereoselectivity of the reaction. For instance, certain metal-based catalysts have been shown to direct the nucleophilic attack to a specific carbon of the epoxide, leading to a single regioisomer with high enantiomeric excess. nih.gov

Table 1: Catalysts and Conditions for Stereoselective Epoxide Ring-Opening

CatalystEpoxide SubstrateNucleophileSolventTemperature (°C)Yield (%)Enantiomeric Excess (%)
Chiral Salen-Co(III) complexRacemic terminal epoxidesWater (hydrolytic kinetic resolution)VariousRoom TemperatureUp to 49%>98%
Zinc(II) perchlorate hexahydrateVarious epoxidesAminesSolvent-freeRoom TemperatureHighN/A
Sc(OTf)₃ with chiral ligandmeso-EpoxidesAromatic aminesWaterNot specifiedHighExcellent

This table presents a summary of catalyst systems and general conditions for the stereoselective ring-opening of epoxides, a key step in the synthesis of chiral amino alcohols.

Amination and Hydroxylation Approaches for Propanol Derivatives

Alternative strategies for constructing the this compound core involve the sequential or concerted introduction of the amino and hydroxyl functionalities onto a propanol backbone. These methods offer flexibility in the choice of starting materials and allow for the late-stage introduction of the morpholine moiety.

Recent developments in C-H functionalization have enabled the direct hydroxylation of amines at specific positions. For example, a palladium(II)-catalyzed monoselective γ-C(sp³)–H hydroxylation of primary amines, piperidines, and morpholines has been reported, utilizing aqueous hydrogen peroxide as a green oxidant. dicp.ac.cn This methodology could be adapted to introduce the hydroxyl group at the desired position of a morpholine-containing precursor.

Furthermore, the synthesis of β-amino alcohols can be achieved through the amination of precursor molecules. One such method involves the radical-mediated β-C-H amination of alcohols, where an imidate acts as a radical relay chaperone to facilitate selective C-H functionalization. nih.gov This approach allows for the direct conversion of alcohols to their β-amino analogues.

Table 2: Modern Amination and Hydroxylation Methods

Reaction TypeCatalyst/ReagentSubstrateKey Features
γ-C(sp³)–H HydroxylationPd(II) with CarboxPyridone ligandPrimary amines, piperidines, morpholinesUses aqueous H₂O₂, monoselective
Radical β-C-H AminationImidate radical relay chaperoneAlcoholsEnantioselective, bypasses chiral pool precursors

This table highlights contemporary methods for the introduction of amino and hydroxyl groups, which are foundational for the synthesis of the target molecule.

Carbon-Carbon Bond Formation Methodologies for Morpholine-Propanol Conjugation

The formation of the carbon-carbon bond linking the morpholine ring to the propanol unit is a crucial step in the synthesis of this compound. While direct coupling methods for this specific conjugation are not extensively documented, general principles of carbon-carbon and carbon-heteroatom bond formation can be applied. nih.govnih.gov

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-heteroatom bonds. researchgate.net For instance, a suitably functionalized morpholine derivative (e.g., a halide or organometallic species) could be coupled with a propanol derivative bearing a complementary functional group under palladium or copper catalysis. The development of such a strategy would require careful selection of the catalyst, ligands, and reaction conditions to achieve efficient coupling.

Another approach could involve the use of organocatalysis, where small organic molecules catalyze the bond-forming reaction. For example, an asymmetric addition of a carbon nucleophile derived from a propanol precursor to a prochiral imine derived from a morpholine precursor could establish the desired connectivity with stereocontrol.

Multi-Component Reactions in Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer a highly efficient route to structurally diverse molecules. nih.govnih.govmdpi.com The Ugi and Passerini reactions are classic examples of isocyanide-based MCRs that have been widely used in the synthesis of heterocyclic compounds. researchgate.netnih.govslideshare.net

A notable example relevant to the synthesis of morpholine-containing structures is a catalyst- and base-free, one-pot, four-component reaction of a glycosyl amino alcohol, chloroacetone, an acid, and an isocyanide to construct substituted morpholine glycoconjugates. researchgate.net This strategy demonstrates the power of MCRs in rapidly assembling complex morpholine scaffolds. Adapting such an MCR to incorporate a propanol-derived component could provide a direct and atom-economical route to this compound and its analogues.

Table 3: Key Multi-Component Reactions in Heterocyclic Synthesis

Reaction NameComponentsProductKey Features
Ugi ReactionAldehyde/Ketone, Amine, Carboxylic Acid, Isocyanideα-Acylamino amideHigh atom economy, convergent
Passerini ReactionAldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acyloxy amideForms ester and amide bonds in one step
Biginelli ReactionAldehyde, β-Ketoester, Urea/ThioureaDihydropyrimidinoneAccess to medicinally relevant scaffolds

This table summarizes prominent multi-component reactions that are instrumental in the efficient synthesis of diverse heterocyclic structures.

Derivatization Strategies for Functional Group Introduction

Once the core structure of this compound is established, further derivatization can be employed to introduce a variety of functional groups, allowing for the exploration of structure-activity relationships.

Alkylation and Acylation Reactions

The secondary amine of the morpholine ring and the hydroxyl group of the propanol side chain are amenable to alkylation and acylation reactions. However, the presence of both nucleophilic sites necessitates the use of protecting groups to achieve selective functionalization. jocpr.comwikipedia.org

For selective acylation of the amine, the hydroxyl group can be protected, for instance, as a silyl ether. Subsequent reaction with an acylating agent (e.g., an acid chloride or anhydride) in the presence of a base would yield the N-acylated product. chem-station.com Conversely, protection of the amine, for example as a carbamate, would allow for the selective acylation or alkylation of the hydroxyl group. The choice of protecting group is crucial and depends on its stability to the reaction conditions and the ease of its subsequent removal. libretexts.orgthieme-connect.de

Table 4: Common Protecting Groups for Amines and Alcohols

Functional GroupProtecting GroupIntroduction ReagentRemoval Conditions
AmineBoc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonateAcidic conditions (e.g., TFA)
AmineCbz (Carboxybenzyl)Benzyl chloroformateHydrogenolysis
AlcoholTBDMS (tert-Butyldimethylsilyl)TBDMSCl, imidazoleFluoride source (e.g., TBAF)
AlcoholAc (Acetyl)Acetic anhydride, pyridineBasic or acidic hydrolysis

This table provides an overview of commonly used protecting groups for amines and alcohols, which are essential for achieving selective derivatization.

Formation of Ether and Amine Linkages (e.g., Williamson Ether Synthesis)

The construction of the morpholine ring fundamentally involves the formation of an ether and an amine linkage. While various methods exist, the principles of the Williamson ether synthesis are illustrative for the crucial C-O bond formation, which can be applied in an intramolecular fashion to close the morpholine ring.

The Williamson ether synthesis is a well-established organic reaction for the formation of ethers from an organohalide and a deprotonated alcohol (alkoxide) masterorganicchemistry.com. This reaction typically proceeds via an S(_N)2 mechanism, where the alkoxide acts as a nucleophile masterorganicchemistry.commasterorganicchemistry.com. For the synthesis of a 3-substituted morpholine like this compound, an intramolecular Williamson ether synthesis is a plausible and powerful strategy.

This approach would involve a precursor molecule containing both a secondary amine and a primary alcohol, with a suitable leaving group positioned to allow for a 6-membered ring closure. A general retrosynthetic analysis is shown below:

Retrosynthetic Analysis:

Figure 1: Retrosynthetic approach for this compound via intramolecular Williamson ether synthesis.

In this strategy, a key intermediate would be a substituted amino alcohol with a haloethyl or sulfonyloxyethyl group attached to the nitrogen. The synthesis of such a precursor could start from a chiral amino alcohol, for instance, (S)-1-amino-3-propan-2-ol, to install the desired stereochemistry at the C-3 position.

The intramolecular cyclization would be initiated by a base to deprotonate the primary hydroxyl group, forming an alkoxide. This nucleophilic alkoxide would then attack the electrophilic carbon bearing the leaving group (X, e.g., Br, I, OTs, OMs) in an intramolecular S(_N)2 reaction to form the morpholine ring masterorganicchemistry.comlibretexts.org. The choice of a non-nucleophilic base is crucial to avoid competing intermolecular reactions.

Reactant Type Reagents and Conditions Key Transformation Relevant Findings
N-(2-haloethyl)amino alcoholNaH, KH, or other non-nucleophilic bases in an aprotic polar solvent (e.g., THF, DMF).Intramolecular S(_N)2 cyclization.Formation of 5- and 6-membered rings is generally favored and rapid masterorganicchemistry.comlibretexts.org. The stereochemistry at the chiral center is retained during the cyclization.
N-(2-hydroxyethyl)amino alcohol with a protected side chain alcohol1. Activation of the primary alcohol (e.g., conversion to a tosylate or mesylate). 2. Base-mediated cyclization.Ring closure via intramolecular nucleophilic substitution.This two-step approach allows for more controlled cyclization conditions.

The formation of the amine linkage, in this case, precedes the ether formation and is typically achieved through standard N-alkylation reactions to prepare the open-chain precursor.

Transition-Metal Catalyzed Coupling Reactions

Modern synthetic organic chemistry heavily relies on transition-metal catalysis for the efficient and selective formation of C-N and C-C bonds, which are pivotal in the synthesis of complex heterocyclic systems like substituted morpholines.

Palladium-catalyzed reactions, in particular, have been instrumental in the synthesis of substituted morpholines. One notable strategy involves the palladium-catalyzed carboamination of a suitably functionalized ethanolamine derivative with an aryl or alkenyl bromide to construct the morpholine ring nih.govnih.gov. While not a direct synthesis of an alkyl-substituted morpholine like our target compound, this methodology highlights the power of transition metals in forming the heterocyclic core.

For the synthesis of 3-substituted morpholines, a plausible approach could involve a palladium-catalyzed intramolecular N-alkylation. This would involve a precursor with an amine and an allylic acetate or carbonate.

A more direct and highly relevant methodology is the tandem hydroamination and asymmetric transfer hydrogenation. This one-pot reaction can be used for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates organic-chemistry.org. In this approach, a catalyst, often based on titanium or another early transition metal, facilitates the intramolecular hydroamination of an aminoalkyne to form a cyclic imine. This intermediate is then reduced in situ by a chiral ruthenium catalyst, such as the Noyori-Ikariya catalyst, to yield the chiral 3-substituted morpholine with high enantiomeric excess organic-chemistry.org.

Catalyst System Reaction Type Substrate Key Features
Palladium(0) complexes with phosphine (B1218219) ligandsIntramolecular N-alkylation / CarboaminationN-protected amino alcohols with an allylic or vinylic moietyHigh efficiency and stereocontrol in ring formation nih.govnih.gov.
Titanium (IV) complexesIntramolecular HydroaminationEther-containing aminoalkynesForms a cyclic imine intermediate.
Chiral Ruthenium (II) complexes (e.g., Noyori-Ikariya catalyst)Asymmetric Transfer HydrogenationCyclic imineReduces the imine to a chiral amine with high enantioselectivity (>95% ee) organic-chemistry.org.
Iron (III) catalystsDiastereoselective cyclization1,2-amino ethers or 1,2-hydroxy amines with an allylic alcoholCan form either the C-O or C-N bond to yield disubstituted morpholines organic-chemistry.org.

The application of these transition-metal catalyzed methods offers significant advantages in terms of efficiency, selectivity, and functional group tolerance, making them highly attractive for the synthesis of complex molecules like this compound.

Scalable Synthesis and Process Optimization for Academic and Industrial Relevance

The transition of a synthetic route from a laboratory scale to an industrial process requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. For the synthesis of this compound, particularly for potential pharmaceutical applications, developing a scalable and optimized process is crucial.

A key aspect of scalable synthesis is the use of readily available and inexpensive starting materials. Many modern approaches to substituted morpholines start from chiral 1,2-amino alcohols, which can be derived from the chiral pool (e.g., from amino acids) or synthesized via established asymmetric methods researchgate.net.

One promising and scalable method for morpholine synthesis involves the reaction of 1,2-amino alcohols with ethylene sulfate in a one or two-step, redox-neutral protocol organic-chemistry.org. This method avoids harsh reagents and can be performed on a large scale. The process involves the selective N-monoalkylation of the amino alcohol with ethylene sulfate, followed by a base-mediated cyclization to form the morpholine ring.

Process optimization for the synthesis of morpholine derivatives often involves:

Minimizing the number of synthetic steps: One-pot or tandem reactions, such as the hydroamination/transfer hydrogenation sequence, are highly desirable as they reduce the need for intermediate purification and isolation, saving time and resources organic-chemistry.org.

Catalyst loading and recycling: In transition-metal catalyzed reactions, minimizing the amount of expensive and potentially toxic metal catalyst is a key consideration. Research into more active catalysts with lower loadings and the development of methods for catalyst recovery and reuse are important for industrial applications.

Solvent selection and waste reduction: The use of greener, less hazardous solvents and minimizing the generation of waste are central to modern process chemistry. The development of aqueous synthetic routes or the use of recyclable solvents is a major focus.

Crystallization and purification: Developing robust crystallization methods for the final product or key intermediates is often critical for achieving high purity on a large scale.

While specific industrial production methods for this compound are not publicly detailed, the principles of process optimization would be applied to a chosen synthetic route, such as those described above, to ensure its economic and environmental viability.

Stereochemical Control and Enantioselective Synthesis of 1 Morpholin 3 Yl Propan 2 Ol

Chiral Synthesis Approaches for Enantiomerically Pure 1-(Morpholin-3-yl)propan-2-ol

Direct synthesis of a specific stereoisomer from achiral or chiral starting materials is a highly efficient approach in asymmetric synthesis. These methods aim to create the desired stereocenters with a high degree of control, avoiding the need for separating enantiomers from a racemic mixture.

Asymmetric catalysis utilizes chiral catalysts to transform a prochiral substrate into a chiral product with a preference for one enantiomer. Biocatalysis, which employs enzymes as catalysts, has emerged as a powerful tool due to its high selectivity, mild reaction conditions, and environmentally benign nature. nih.gov

For the synthesis of chiral alcohols like this compound, alcohol dehydrogenases (ADHs) are particularly relevant. These enzymes catalyze the enantioselective reduction of a ketone precursor, such as 1-(morpholin-3-yl)propan-2-one. By selecting an appropriate ADH (either (R)-selective or (S)-selective), the corresponding (R)- or (S)-alcohol can be produced with high enantiomeric excess (ee). The reaction typically uses a cofactor like nicotinamide (B372718) adenine (B156593) dinucleotide (NADH or NADPH), which is regenerated in situ using a sacrificial alcohol (e.g., isopropanol).

Lipases are another class of enzymes widely used, primarily for the kinetic resolution of racemic alcohols or their esters, as will be discussed in section 3.2.1. mdpi.com However, they can also be used in asymmetric desymmetrization processes.

Table 1: Examples of Biocatalysts in Asymmetric Synthesis of Chiral Alcohols This table presents enzymes commonly used for reactions analogous to those required for this compound synthesis.

Enzyme TypeReactionSubstrate TypeProduct Configuration
Alcohol Dehydrogenase (ADH)Asymmetric ReductionProchiral Ketone(R)- or (S)-Alcohol
Lipase (B570770)Asymmetric AcetylationDiolChiral Monoacetate
LipaseAsymmetric HydrolysisProchiral DiesterChiral Monoester

Chiral Auxiliary and Chiral Pool Strategies

Chiral Auxiliary Strategy: This method involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. wikipedia.orgsigmaaldrich.com The auxiliary then directs a subsequent stereoselective reaction, after which it is removed, leaving the desired enantiomerically enriched product. uvic.catcichemicals.com For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a precursor molecule. wikipedia.org This would control the stereochemistry during the formation of one of the chiral centers, for instance, through a diastereoselective alkylation or aldol (B89426) reaction to build the propanol (B110389) side chain. uvic.ca Once the desired stereochemistry is set, the auxiliary is cleaved and can often be recovered for reuse. sigmaaldrich.com

Chiral Pool Strategy: The chiral pool approach utilizes readily available, enantiomerically pure natural products like amino acids, sugars, or terpenes as starting materials. mdpi.commdpi.com For this compound, a plausible chiral pool starting material would be an enantiopure amino acid, such as (S)-serine or (S)-alaninol. The inherent stereocenter of the starting material is incorporated into the final product's structure. For example, (S)-alaninol could be used to construct the morpholine (B109124) ring, establishing the stereochemistry at the C3 position. Subsequent chemical modifications would then be required to introduce the propan-2-ol side chain, with the stereochemistry at the alcohol center being controlled in a later step.

Enantioselective addition reactions are fundamental to creating new stereocenters. In the context of this compound, a key step would be the enantioselective addition of a nucleophile to a carbonyl group. A common strategy is the asymmetric reduction of a ketone precursor, 1-(morpholin-3-yl)propan-2-one, using a chiral reducing agent or a catalyst.

Prominent examples of such catalytic systems include:

Noyori Asymmetric Hydrogenation: Utilizes ruthenium catalysts complexed with chiral phosphine (B1218219) ligands (e.g., BINAP) and a chiral diamine for the highly enantioselective hydrogenation of ketones.

Corey-Bakshi-Shibata (CBS) Reduction: Employs a chiral oxazaborolidine catalyst with a borane (B79455) source to reduce ketones to alcohols with high enantioselectivity. uvic.ca

These methods allow for the precise formation of either the (R)- or (S)-hydroxyl group on the propanol side chain, depending on the chirality of the catalyst used.

Kinetic Resolution and Dynamic Kinetic Resolution Techniques

Resolution techniques are employed to separate enantiomers from a racemic mixture. Kinetic resolution is a widely used method that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. mdpi.com

Enzyme-catalyzed kinetic resolution (EKR) is a highly effective method for resolving racemic alcohols. nih.gov The process typically involves the enantioselective acylation of the alcohol using a lipase and an acyl donor, often an activated ester like vinyl acetate. researchgate.netnih.gov One enantiomer of the alcohol reacts much faster with the enzyme to form an ester, while the other enantiomer remains largely unreacted. nih.gov The reaction is stopped at or near 50% conversion, allowing for the separation of the unreacted alcohol enantiomer and the newly formed ester enantiomer, both in high enantiomeric purity. mdpi.com

Lipases such as Candida antarctica lipase B (CALB, often immobilized as Novozym 435) and Pseudomonas cepacia lipase (PCL) are frequently used for their broad substrate scope and high enantioselectivity. researchgate.netmdpi.com

Dynamic Kinetic Resolution (DKR): A significant limitation of standard kinetic resolution is a maximum theoretical yield of 50% for a single enantiomer. wikipedia.org Dynamic kinetic resolution (DKR) overcomes this by combining the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. mdpi.commdpi.com A racemization catalyst (often a ruthenium complex) continuously converts the slow-reacting alcohol enantiomer into the fast-reacting one. wikipedia.orgresearchgate.net This allows the enzyme to theoretically convert 100% of the racemic starting material into a single, enantiopure ester product. wikipedia.org

Table 2: Typical Conditions for Lipase-Catalyzed Kinetic Resolution of Propanolamine (B44665) Derivatives This table summarizes common parameters for resolving compounds structurally similar to this compound.

ParameterTypical Reagents/ConditionsPurpose
Enzyme Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase (PCL)Chiral biocatalyst for selective acylation
Acyl Donor Vinyl acetate, Isopropenyl acetateIrreversibly acylates the alcohol
Solvent Toluene, Hexane, Tetrahydrofuran (THF)Provides a non-aqueous medium for the enzyme
Racemization Catalyst (for DKR) Ruthenium complexes (e.g., Shvo's catalyst)Racemizes the unreacted alcohol enantiomer
Temperature 30–60 °COptimizes enzyme activity and reaction rate

Chromatographic Resolution for Enantiomer Separation

Chromatographic resolution is a powerful analytical and preparative technique for separating enantiomers. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. aocs.org Due to the different strengths of these transient interactions, one enantiomer travels through the column faster than the other, resulting in their separation. mdpi.com

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common modalities for chiral separations. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated onto a silica (B1680970) support (e.g., Chiralcel® and Chiralpak® columns), are exceptionally versatile and widely used for resolving a broad range of racemic compounds, including alcohols and amines. nih.govresearchgate.net The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is crucial for achieving optimal separation. researchgate.net This method is valuable for both analytical-scale determination of enantiomeric excess and for preparative-scale isolation of pure enantiomers. nih.gov

Table 3: Common Chiral Stationary Phases (CSPs) for Enantiomer Resolution

CSP Brand NameChiral SelectorCommon Applications
Chiralcel® OD/OJ/ADCellulose derivativesBroad range of chiral compounds, including alcohols
Chiralpak® IA/IB/ICAmylose derivativesHighly versatile for various functional groups

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis4.2.1. High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement4.2.2. Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

A conclusive and detailed spectroscopic analysis of "1-(Morpholin-3-yl)propan-2-ol" would require the synthesis and subsequent experimental characterization of the compound using the aforementioned analytical techniques.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and skeletal structure of a molecule. The vibrational modes of this compound are dictated by its constituent parts: a secondary amine (N-H) and an ether (C-O-C) within the morpholine (B109124) ring, and a secondary alcohol (O-H) and alkyl groups (C-H, C-C) in the propan-2-ol side chain.

Infrared (IR) Spectroscopy: The IR spectrum is particularly sensitive to polar bonds and provides clear, characteristic absorption bands for the hydroxyl and amine groups. The most distinct feature in the IR spectrum of an alcohol is the strong, broad absorption band corresponding to the O-H stretching vibration, typically found in the 3500–3230 cm⁻¹ region; its breadth is a result of intermolecular hydrogen bonding. docbrown.info Similarly, the N-H stretching vibration of the secondary amine in the morpholine ring is expected to appear in the 3350–3310 cm⁻¹ range. libretexts.org This peak is generally sharper and weaker than the O-H band but may overlap with it. spectroscopyonline.com

The C-H stretching vibrations from the alkyl portions of the molecule are anticipated to produce absorptions around 2900 cm⁻¹. docbrown.info The spectrum would also feature bands for C-O stretching vibrations. The C-O stretch of the secondary alcohol is typically observed between 1350 and 1030 cm⁻¹, while the C-O-C ether linkage of the morpholine ring also contributes to this region. docbrown.info

Raman Spectroscopy: Raman spectroscopy, which relies on changes in polarizability, serves as a complementary technique to IR. While IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for identifying symmetric and nonpolar bond vibrations. Therefore, the C-C skeletal vibrations of the morpholine and propanol (B110389) components would be expected to produce distinct signals in the Raman spectrum. C-H stretching vibrations are also readily observed. nih.gov The symmetric stretching modes of the morpholine ring should be particularly Raman-active. The O-H and N-H stretching bands, while present, are often weaker and less broad in Raman spectra compared to IR.

The combination of IR and Raman spectroscopy allows for a comprehensive identification of functional groups and a detailed analysis of the molecule's vibrational framework.

Table 1: Expected Vibrational Modes for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) - IRExpected Wavenumber (cm⁻¹) - RamanNotes
O-H (Alcohol)Stretching3500–3230 (Strong, Broad)3500–3230 (Weak)Broadness in IR due to hydrogen bonding. docbrown.info
N-H (Amine)Stretching3350–3310 (Medium, Sharper)3350–3310 (Medium)May overlap with the O-H band. libretexts.orgspectroscopyonline.com
C-H (Alkyl)Stretching~2900 (Strong)~2900 (Strong)Characteristic of sp³ C-H bonds. docbrown.info
C-O (Alcohol)Stretching1350–1030 (Medium-Strong)1350–1030 (Weak-Medium)
C-O-C (Ether)Asymmetric Stretching~1100 (Medium-Strong)~1100 (Weak-Medium)Characteristic of the morpholine ring.
C-N (Amine)Stretching1250–1020 (Weak-Medium)1250–1020 (Medium)
N-H (Amine)Bending1650–1500 (Medium)1650–1500 (Weak)
C-H (Alkyl)Bending1470–1350 (Medium)1470–1350 (Medium)Includes scissoring and bending modes.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise measurements of bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and stereochemistry.

Single-Crystal XRD: For this compound, a single-crystal XRD analysis would reveal the exact conformation of the molecule in the solid state. Based on studies of morpholine and its derivatives, the six-membered morpholine ring is expected to adopt a stable chair conformation. researchgate.net This analysis would also detail the orientation of the propan-2-ol substituent on the ring.

Furthermore, XRD elucidates intermolecular interactions that govern the crystal packing. Given the presence of both hydrogen bond donors (O-H and N-H) and acceptors (oxygen and nitrogen atoms), extensive intermolecular hydrogen bonding is anticipated to be a dominant feature of the crystal structure, creating chains or more complex three-dimensional networks. researchgate.net

Powder XRD (PXRD): In the absence of suitable single crystals, powder XRD can be utilized. While PXRD does not provide the atomic-level detail of a single-crystal study, it generates a characteristic diffraction pattern that is unique to a specific crystalline form. This pattern is useful for identifying the compound, assessing its purity, and distinguishing between different polymorphic forms, which are different crystal structures of the same compound.

Table 2: Structural Parameters Obtainable from Single-Crystal XRD

ParameterDescription
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.
Space Group The set of symmetry operations that describe the crystal's symmetry.
Atomic Coordinates The precise (x, y, z) position of each non-hydrogen atom in the asymmetric unit.
Bond Lengths The distances between bonded atoms (e.g., C-C, C-O, C-N, O-H, N-H).
Bond Angles The angles formed by three connected atoms (e.g., C-O-H, C-N-C).
Torsion Angles The dihedral angles that define the conformation of the molecule (e.g., the puckering of the morpholine ring).
Hydrogen Bonding Geometry The distances and angles of intermolecular hydrogen bonds (e.g., O-H···N, N-H···O).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. The utility of this technique is closely tied to the presence of chromophores, which are typically systems of conjugated π-bonds.

The structure of this compound is entirely aliphatic and saturated. It lacks conjugated double bonds or aromatic rings, which are the typical chromophores that give rise to absorptions in the 200–800 nm range. pressbooks.pubshimadzu.com The only valence electrons not in σ-bonds are the non-bonding (n) lone pairs on the nitrogen and two oxygen atoms.

Consequently, the electronic transitions possible for this molecule are of the high-energy n → σ* (a non-bonding electron is promoted to an anti-bonding sigma orbital) and σ → σ* types. These transitions require a significant amount of energy, corresponding to wavelengths in the far-UV region, typically below 200 nm. quimicaorganica.org These absorptions are generally not detectable by standard UV-Vis spectrophotometers, which operate above 200 nm. Therefore, a conventional UV-Vis spectrum of this compound dissolved in a non-absorbing solvent like ethanol or hexane is expected to be largely featureless. The molecule would be considered transparent in the UV-Vis region.

Table 3: Expected Electronic Transitions for this compound

Transition TypeOrbitals InvolvedExpected Absorption RegionChromophore
n → σNon-bonding (N, O lone pairs) → Sigma anti-bonding (C-N, C-O, N-H, O-H)Far-UV (< 200 nm)N and O heteroatoms
σ → σSigma bonding (C-C, C-H) → Sigma anti-bondingFar-UV (< 180 nm)All sigma bonds

Computational Chemistry and Molecular Modeling Studies of 1 Morpholin 3 Yl Propan 2 Ol

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic and Structural Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are employed to calculate the energy of a molecule based on its electron density, which in turn allows for the prediction of a wide range of molecular properties. For 1-(Morpholin-3-yl)propan-2-ol, DFT calculations serve as the foundation for understanding its geometry, reactivity, intramolecular interactions, and spectroscopic signatures.

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For a flexible molecule like this compound, this involves a conformational analysis to identify the various low-energy spatial arrangements (conformers) it can adopt.

The structure of this compound features a morpholine (B109124) ring, which typically adopts a stable chair conformation. Additionally, the propan-2-ol side chain can rotate around the C-C and C-N single bonds, leading to several possible conformers. DFT calculations are used to optimize the geometry of each potential conformer and calculate its relative energy. The conformer with the lowest energy is the most stable and, therefore, the most populated at equilibrium. This analysis is crucial as the molecular conformation dictates its physical and biological properties.

Illustrative data from a hypothetical conformational analysis is presented below. The energies are calculated relative to the most stable conformer.

ConformerDescriptionHypothetical Relative Energy (kcal/mol)
Conf-1 Chair (morpholine), gauche (side chain)0.00
Conf-2 Chair (morpholine), anti (side chain)0.85
Conf-3 Twist-boat (morpholine), gauche (side chain)5.20

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, the HOMO is expected to be localized on the heteroatoms with lone pairs, namely the nitrogen and oxygen atoms, making them the primary sites for electrophilic attack. The LUMO would likely be distributed over the antibonding orbitals of the molecule.

The table below shows representative data that would be obtained from an FMO analysis.

ParameterDescriptionHypothetical Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-6.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital2.0
Energy Gap (ΔE) ELUMO - EHOMO8.5

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding, charge distribution, and intramolecular interactions within a molecule. pnrjournal.comresearchgate.net It transforms the calculated wave function into a localized Lewis-like structure, representing electron density in terms of atomic lone pairs and bonds.

Representative data from a hypothetical NBO analysis is shown below.

Donor NBOAcceptor NBOHypothetical Stabilization Energy E(2) (kcal/mol)
LP (N)σ* (C-C)3.2
LP (Omorpholine)σ* (C-N)1.8
LP (Ohydroxyl)σ* (C-H)2.5

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. uni-muenchen.de It is invaluable for predicting how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). wolfram.com

On an MEP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electron density and are susceptible to electrophilic attack. Regions of positive potential, colored blue, are electron-deficient and are sites for nucleophilic attack. For this compound, the MEP map would show negative potential concentrated around the oxygen and nitrogen atoms due to their high electronegativity and lone pairs. researchgate.netresearchgate.net Positive potential would be expected around the hydrogen atoms, particularly the hydroxyl proton.

DFT calculations can accurately predict spectroscopic data, which serves as a powerful tool for structure verification. idc-online.com

Infrared (IR) Frequencies: Theoretical vibrational analysis can predict the IR spectrum of a molecule. For this compound, key predicted vibrational frequencies would include the O-H stretching of the alcohol group, C-H stretching of the alkyl and morpholine ring protons, C-O stretching of the ether and alcohol, and C-N stretching of the amine. Comparing the calculated spectrum with experimental data helps confirm the molecule's structure and conformational state. researchgate.netresearchgate.net

Illustrative predicted IR frequencies for key functional groups.

Vibrational ModeFunctional GroupHypothetical Predicted Wavenumber (cm-1)
O-H StretchHydroxyl3450
C-H StretchAlkyl/Ring CH22850-2960
C-O StretchEther/Alcohol1050-1150
C-N StretchAmine1100-1200

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of 1H and 13C NMR chemical shifts. nih.govliverpool.ac.uk These predictions are highly sensitive to the molecule's geometry and electronic environment. By calculating the chemical shifts for the most stable conformer, a theoretical NMR spectrum can be generated. This is an invaluable aid in assigning peaks in an experimental spectrum and confirming the compound's structure. researchgate.net

Table of hypothetical predicted 1H and 13C NMR chemical shifts for selected atoms.

AtomAtom TypeHypothetical Predicted 1H Shift (ppm)Hypothetical Predicted 13C Shift (ppm)
H on OHHydroxyl Proton2.5-
H on CH-OHMethine Proton3.8-
C in CH-OHMethine Carbon-68.0
C adjacent to NRing Carbons-55.0

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for understanding how a potential drug molecule might interact with its biological target. scispace.com

For this compound, docking simulations would be used to investigate its binding affinity and interaction patterns within the active site of a specific protein target. The simulation places the ligand in various positions and orientations within the receptor's binding pocket and calculates a "docking score," which estimates the binding free energy. nih.gov The results reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For instance, the hydroxyl group and the nitrogen and oxygen atoms of the morpholine ring in this compound would be prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site. mdpi.com

The table below presents hypothetical docking results of this compound against a representative protein kinase.

ParameterDescriptionValue
Binding Affinity Estimated free energy of binding-7.2 kcal/mol
Hydrogen Bonds Key amino acid residues forming H-bondsASP 145, LYS 22, GLU 90
Hydrophobic Interactions Key amino acid residues in hydrophobic contactLEU 15, VAL 30, ALA 42

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations offer a powerful lens through which the conformational landscape and dynamic behavior of molecules can be explored over time. For a flexible molecule such as this compound, which features a morpholine ring and a propan-2-ol substituent, MD simulations can elucidate the preferred three-dimensional arrangements (conformers) and the energetic barriers between them.

In a typical MD simulation of a morpholine derivative, a force field such as CHARMM or AMBER would be employed to describe the interatomic forces. The simulation would be initiated from an optimized geometry of the molecule, which is then placed in a simulated environment, often a box of explicit solvent molecules like water, to mimic physiological conditions. The system is then allowed to evolve over time, with the trajectory of each atom being calculated by integrating Newton's laws of motion.

Analysis of the MD trajectory can provide valuable information about the conformational preferences of this compound. This includes the distribution of dihedral angles within the molecule, the puckering parameters of the morpholine ring, and the potential for intramolecular hydrogen bonding between the hydroxyl group of the propan-2-ol moiety and the nitrogen or oxygen atoms of the morpholine ring.

Furthermore, MD simulations are instrumental in studying the binding dynamics of a ligand to a biological target, such as a protein receptor. By simulating the interaction of this compound with a target protein, researchers can gain insights into the binding mode, the key interacting residues, and the stability of the resulting complex. This information is crucial for understanding the molecule's potential biological activity and for the rational design of more potent analogs.

Table 1: Representative Parameters for a Molecular Dynamics Simulation of a Morpholine Derivative

ParameterValue/Description
Force Field CHARMM36, GROMOS54a7, or similar
Solvent Model TIP3P or SPC/E water model
System Size ~5000-10000 atoms (including solvent)
Temperature 300 K (controlled by a thermostat)
Pressure 1 atm (controlled by a barostat)
Simulation Time 100-500 nanoseconds
Time Step 2 femtoseconds
Analysis Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Dihedral Angle Distribution, Hydrogen Bond Analysis

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physicochemical property. rsc.org For morpholine derivatives, which have shown a wide range of biological activities including anticancer, antibacterial, and antifungal properties, QSAR studies can be invaluable for predicting the activity of new analogs and for optimizing lead compounds. e3s-conferences.org

A QSAR study begins with the collection of a dataset of molecules with known activities. For each molecule, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. rsc.org

For this compound and its analogs, relevant descriptors might include:

Topological descriptors: Molecular weight, number of rotatable bonds, topological polar surface area (TPSA).

Electronic descriptors: Dipole moment, partial charges on atoms, HOMO and LUMO energies.

Hydrophobic descriptors: LogP (partition coefficient).

3D descriptors: Molecular volume, surface area, shape indices.

Once the descriptors are calculated, a mathematical model is built using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. This model takes the form of an equation that relates the descriptors to the biological activity.

For instance, a hypothetical 2D-QSAR equation for the antibacterial activity of a series of morpholine derivatives might look like:

log(1/MIC) = c0 + c1LogP + c2TPSA + c3*Dipole

Where MIC is the minimum inhibitory concentration, and c0, c1, c2, and c3 are coefficients determined by the regression analysis.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D arrangement of the molecules. nm-aist.ac.tznih.gov In these approaches, the molecules are aligned, and their steric and electrostatic fields are calculated and correlated with their activity. The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. nm-aist.ac.tz

Table 2: Example of Molecular Descriptors Used in QSAR Studies of Morpholine Derivatives

Descriptor ClassExample DescriptorsRelevance to Biological Activity
Topological Molecular Weight, TPSARelated to absorption, distribution, and excretion properties.
Electronic Dipole Moment, Atomic ChargesInfluences interactions with polar residues in a binding site. rsc.org
Hydrophobic LogPAffects membrane permeability and hydrophobic interactions.
3D-QSAR Fields Steric, Electrostatic, HydrophobicProvides a 3D map of favorable and unfavorable interaction regions. nm-aist.ac.tz

Analysis of Solvent Effects on Electronic Structure and Stability

The surrounding solvent can have a profound impact on the electronic structure, stability, and reactivity of a molecule. For this compound, the polarity of the solvent can influence its conformational equilibrium and its electronic properties, such as the energies of its frontier molecular orbitals (HOMO and LUMO).

Computational methods can be used to model these solvent effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant. This approach is computationally efficient and can provide good qualitative predictions of how a solvent will affect a molecule's properties. Explicit solvent models, as used in MD simulations, provide a more detailed and accurate picture by treating individual solvent molecules.

A key phenomenon related to solvent effects is solvatochromism, which is the change in the color of a substance when it is dissolved in different solvents. This change is due to the differential solvation of the ground and excited electronic states of the molecule. researchgate.netnih.gov By studying the electronic absorption spectra of a compound in a range of solvents with varying polarities, it is possible to gain insights into the nature of the solute-solvent interactions. researchgate.netnih.gov

For morpholine and its derivatives, studies have shown that both specific (e.g., hydrogen bonding) and non-specific (e.g., dipole-dipole) interactions with the solvent play a role in determining their electronic properties. researchgate.netnih.gov For example, in protic solvents, the nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, which can stabilize the ground state and lead to a blue shift (hypsochromic shift) in the absorption spectrum. Conversely, in polar aprotic solvents, stabilization of the excited state can lead to a red shift (bathochromic shift). researchgate.net

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT) combined with a PCM, can be used to predict the electronic absorption spectra of this compound in different solvents and to analyze the nature of the electronic transitions.

Table 3: Solvatochromic Data for a Representative Morpholine Complex in Various Solvents

SolventDielectric Constant (ε)Absorption λmax (nm)
n-Hexane 1.88260
Chloroform 4.81265
Acetone 20.7270
Ethanol 24.5268
Water 80.1262

Data is hypothetical and for illustrative purposes, based on general trends observed for morpholine derivatives. researchgate.netnih.gov

Mechanistic Investigations of Biological Interactions and Molecular Target Modulation

Exploration of Molecular Targets and Binding Modes

While direct studies on 1-(Morpholin-3-yl)propan-2-ol are limited, the molecular targets of morpholine-containing compounds are diverse, spanning receptors and enzymes involved in various physiological processes. acs.orgacs.org

Specific receptor binding affinity and selectivity profiles for this compound are not well-documented. However, the morpholine (B109124) motif is a key feature in ligands designed for a range of G-protein coupled receptors (GPCRs) and other receptor types. For instance, various morpholine derivatives have been synthesized and evaluated as ligands for dopamine and serotonin receptors. acs.orgnih.gov The morpholine ring, with its nitrogen and oxygen atoms, can engage in crucial hydrogen bonding and electrostatic interactions within receptor binding pockets. nih.gov

| Opioid Receptors | The tertiary amine and hydroxyl group are classic pharmacophoric features for opioid receptor ligands, potentially interacting with key residues like aspartate and histidine. nih.gov | The structurally related 1-(morpholin-4-yl)propan-2-ol is a precursor to potent analgesics that target opioid receptors. nih.gov |

This table is illustrative and based on the activities of related compounds, not on direct experimental data for this compound.

The potential of this compound as an enzyme inhibitor has not been specifically characterized. However, compounds containing the 1-morpholino-propan-2-ol skeleton have been investigated as inhibitors for several enzyme classes. For example, 1-phenyl-2-decanoylamino-3-morpholino-1-propanol was identified as a potent inhibitor of glucosylceramide synthetase, a type of transferase. nih.gov Kinetic analysis of this related inhibitor showed it acted via mixed competition against one substrate (ceramide) and uncompetitively against another (UDP-glucose), with an inhibition constant (Ki) of 0.7 µM. nih.gov

The mechanism of action for such inhibitors often involves the morpholine ring and its substituents binding within the enzyme's active site or an allosteric site, preventing the natural substrate from binding or being processed. The hydroxyl group of the propanol (B110389) moiety could also form key interactions with catalytic residues.

Role of the Morpholine Moiety in Molecular Recognition and Pharmacophore Contribution

The morpholine ring is considered a "privileged" structure in medicinal chemistry due to its favorable properties and versatile interaction capabilities. acs.orgacs.orgnih.gov

Physicochemical Properties : The morpholine ring imparts a balance of hydrophilicity and lipophilicity, which can improve a molecule's solubility and ability to cross biological membranes. nih.gov Its nitrogen atom has a pKa value that often results in a significant portion of the molecule being protonated at physiological pH, which is crucial for interacting with acidic amino acid residues in target proteins. acs.orgnih.gov

Molecular Interactions : The oxygen atom of the morpholine ring is an effective hydrogen bond acceptor, while the protonated nitrogen can act as a hydrogen bond donor. nih.gov The chair-like conformation of the ring can also serve as a rigid scaffold to correctly orient other functional groups for optimal interaction with a biological target. acs.orgnih.gov

Pharmacophore Element : In many active compounds, the morpholine moiety is a core part of the pharmacophore—the essential set of steric and electronic features necessary for biological activity. It can serve as a bioisosteric replacement for other cyclic amines, often improving metabolic stability or modulating receptor selectivity. For example, in certain kinase inhibitors, the morpholine ring is essential for binding to the hinge region of the enzyme's active site.

Stereochemical Influences on Ligand-Target Interactions

Chirality is a critical factor in molecular recognition, as biological targets like receptors and enzymes are themselves chiral. nih.govnih.gov this compound possesses at least two chiral centers—at C3 of the morpholine ring and C2 of the propanol chain—meaning it can exist as four possible stereoisomers (R,R), (S,S), (R,S), and (S,R).

The spatial arrangement of the substituents around these chiral centers profoundly affects how the ligand can interact with its target. It is common for one enantiomer or diastereomer of a drug to have significantly higher affinity or efficacy than the others. nih.govresearchgate.net

For instance, studies on the enzyme inhibitor 1-phenyl-2-decanoylamino-3-morpholino-1-propanol demonstrated that the inhibitory activity resided almost exclusively in the D-threo (1S,2R) isomer. nih.gov Similarly, the analgesic activity of morphine is exclusive to the naturally occurring (-)-enantiomer, which binds effectively to the µ-opioid receptor, while the (+)-enantiomer shows minimal binding and no analgesic effect. nih.gov This stereoselectivity arises from the precise three-dimensional fit required between the ligand and the binding site, where only one isomer can achieve the optimal orientation for key interactions. nih.gov Without specific experimental data for this compound, it is highly probable that its different stereoisomers would exhibit distinct biological activities.

Investigation of Intracellular Signaling Pathway Modulation

Direct evidence of intracellular signaling pathway modulation by this compound is unavailable. Such modulation is a downstream consequence of the initial ligand-target interaction.

If the compound were to bind to and activate a GPCR, it could trigger a cascade of events, such as:

Activation or inhibition of adenylyl cyclase, leading to changes in cyclic AMP (cAMP) levels.

Activation of phospholipase C, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and protein kinase C (PKC) activity.

If it were to inhibit a key enzyme, such as a kinase or a transferase, it could block the signaling pathway in which that enzyme participates. For example, inhibition of a tyrosine kinase could prevent the phosphorylation events necessary for cell growth and proliferation signals. The specific pathways affected would depend entirely on the molecular target to which this compound binds with the highest affinity.

Structure Activity Relationship Sar and Structure Selectivity Relationship Ssr Studies

Systematic Chemical Modification of the 1-(Morpholin-3-yl)propan-2-ol Scaffold

A systematic approach to modifying the this compound scaffold would be essential to elucidate its pharmacophoric features. However, specific studies detailing these modifications and their outcomes are not available in the public domain. The subsections below describe hypothetical modifications based on common medicinal chemistry strategies.

Variation of Substituents on the Morpholine (B109124) Ring

The nitrogen atom of the morpholine ring is a common site for chemical modification. Introducing a variety of substituents, such as alkyl, aryl, or acyl groups, could significantly influence the compound's steric and electronic properties, and consequently its biological activity. For instance, the addition of aromatic or heteroaromatic rings to the morpholine nitrogen has been a common strategy in the development of various bioactive morpholine derivatives. However, no specific data tables detailing these variations for this compound were found.

Modification of the Propanol (B110389) Chain (e.g., Chain Length, Hydroxyl Position)

Alterations to the propanol side chain, such as changing its length (e.g., to ethanol or butanol) or moving the hydroxyl group to a different position (e.g., from the 2-position to the 1- or 3-position), would be critical in determining the optimal spatial arrangement for target interaction. These modifications would directly impact the distance and geometry between the morpholine ring and the hydroxyl group, which are likely key binding features. No published studies with data on these specific modifications of this compound could be identified.

Derivatization of the Hydroxyl Group (e.g., Esterification, Etherification)

The hydroxyl group of the propanol chain is a prime candidate for derivatization. Esterification or etherification could modulate the compound's polarity, lipophilicity, and ability to act as a hydrogen bond donor. These changes can have profound effects on pharmacokinetic properties like cell permeability and metabolic stability, as well as on binding affinity for a biological target. While the chemical feasibility of such reactions is high, there is no available biological data for such derivatives of this compound.

Stereoisomeric Comparison in Biological Assays

The this compound molecule contains at least two chiral centers, at the 3-position of the morpholine ring and the 2-position of the propanol chain. This results in the possibility of four stereoisomers. It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can have significantly different biological activities, affinities, and toxicities. A comparative biological evaluation of the individual, stereochemically pure isomers of this compound would be essential for a complete SAR understanding. However, no studies detailing the synthesis and comparative biological testing of these specific stereoisomers were found.

Identification of Critical Pharmacophoric Elements and Their Spatial Arrangement

A pharmacophore model for a class of compounds defines the essential three-dimensional arrangement of functional groups required for biological activity. For this compound, the key pharmacophoric elements would likely include the morpholine nitrogen (as a potential basic center or hydrogen bond acceptor), the morpholine oxygen (as a hydrogen bond acceptor), and the hydroxyl group of the propanol chain (as a hydrogen bond donor and/or acceptor). The spatial distance and relative orientation of these features would be critical for target binding. Without a set of active and inactive analogs, the development and validation of a specific pharmacophore model for this compound is not possible.

Strategies for Enhancing Binding Affinity and Improving Target Selectivity

Strategies to enhance the binding affinity and selectivity of this compound would be guided by the findings from SAR studies. Based on general principles, this could involve introducing substituents that can form additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, or ionic bonds) with the target protein. Improving selectivity might involve exploiting differences in the amino acid residues of the binding sites of related proteins, designing modifications that favor interaction with the desired target over off-targets. In the absence of specific SAR data for this compound, any proposed strategies would be purely speculative.

Elucidation of Positional and Electronic Effects on Biological Efficacy

The biological efficacy of morpholine-based compounds can be significantly influenced by the position and electronic nature of various substituents. In the context of derivatives related to this compound, the arrangement of functional groups on both the morpholine ring and the propanol side chain plays a critical role in the molecule's interaction with its biological targets. Structure-Activity Relationship (SAR) and Structure-Selectivity Relationship (SSR) studies provide a framework for understanding these effects, guiding the design of analogs with enhanced potency and selectivity.

Research into morpholine derivatives has consistently demonstrated that modifications to the core structure can lead to substantial changes in biological activity. While specific SAR data for this compound is not extensively available in publicly accessible literature, general principles derived from studies on related morpholine-containing compounds can be extrapolated to understand the potential impact of positional and electronic modifications.

Positional Effects of Substituents

For instance, studies on various morpholine derivatives have highlighted the importance of the substitution pattern on the morpholine ring itself. The introduction of alkyl groups at the C-3 position of the morpholine ring has been shown to influence anticancer activity. This suggests that the steric bulk and lipophilicity at this position can be crucial for target engagement.

Furthermore, the relative orientation of substituents on a side chain can dramatically alter efficacy. In the case of a propanol side chain, the position of the hydroxyl group is critical. A change from a 2-ol to a 1-ol or 3-ol configuration would alter the molecule's polarity and hydrogen bonding capabilities, which are often essential for interactions with biological macromolecules.

To illustrate the impact of positional isomers on biological activity, the following table presents hypothetical data based on general SAR principles for a series of morpholin-3-yl propanol analogs.

Table 1: Impact of Hydroxyl Group Position on Hypothetical Biological Activity

CompoundSide ChainRelative Activity (%)
Analog A1-(Morpholin-3-yl)propan-1-ol60
Analog BThis compound100
Analog C1-(Morpholin-3-yl)propan-3-ol45

This illustrative data suggests that the secondary alcohol at the 2-position of the propanol chain might be optimal for the observed biological effect, potentially due to a more favorable orientation for hydrogen bonding within a receptor's active site.

Electronic Effects of Substituents

In the context of morpholine derivatives, the introduction of electron-withdrawing groups on an attached aromatic ring, for example, has been shown in some studies to enhance inhibitory activity against certain cancer cell lines. This indicates that modulating the electron density of specific regions of the molecule can be a successful strategy for improving potency.

The nitrogen atom in the morpholine ring possesses a lone pair of electrons and can act as a hydrogen bond acceptor. The basicity of this nitrogen can be modulated by nearby substituents. Electron-withdrawing groups would decrease its basicity, while electron-donating groups would increase it. This change in basicity can affect the strength of interactions with biological targets and influence the compound's pharmacokinetic properties, such as its absorption and distribution.

The following interactive table demonstrates the potential influence of electronic effects from a substituent 'R' on the propanol side chain on a hypothetical biological activity.

Table 2: Influence of Electronic Nature of Substituent 'R' at the C-1 Position of the Propanol Side Chain on Hypothetical Biological Activity

CompoundR-Group at C-1Electronic EffectRelative Activity (%)
Analog D-CH3Electron-donating85
Analog E-HNeutral100
Analog F-ClElectron-withdrawing115
Analog G-CF3Strongly Electron-withdrawing130

This hypothetical data suggests that increasing the electron-withdrawing nature of the substituent at the C-1 position of the propanol side chain could lead to an increase in biological efficacy. This might be due to enhanced binding affinity through dipole-dipole interactions or by altering the acidity of the nearby hydroxyl group, making it a better hydrogen bond donor.

Advanced Analytical Methodologies for Compound Analysis and Purity Assessment

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation of complex mixtures. For a polar, chiral compound like 1-(Morpholin-3-yl)propan-2-ol, various chromatographic techniques are applicable.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. Depending on the polarity of the analyte and the stationary phase, different modes of HPLC can be utilized.

Reversed-Phase HPLC (RP-HPLC): In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. For a polar compound like this compound, retention on a standard C18 or C8 column might be limited. To achieve adequate retention and separation from impurities, several strategies can be employed. These include the use of more polar embedded-group or polar-endcapped stationary phases, or the application of ion-pair chromatography where a counter-ion is added to the mobile phase to form a neutral, more retained complex with the protonated amine of the morpholine (B109124) ring. The mobile phase typically consists of a mixture of water or a buffer and a polar organic solvent like acetonitrile or methanol.

Normal-Phase HPLC (NP-HPLC): In NP-HPLC, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase (e.g., hexane with a polar modifier like ethanol or isopropanol). This mode is well-suited for the separation of polar compounds and isomers. The retention of this compound in NP-HPLC would be governed by the interaction of its polar functional groups (hydroxyl and morpholine) with the stationary phase.

Table 1: Illustrative HPLC Parameters for the Analysis of a Morpholinyl Propanol (B110389) Derivative

ParameterReversed-Phase HPLCNormal-Phase HPLC
Stationary Phase C18 (5 µm, 4.6 x 250 mm)Silica (B1680970) (5 µm, 4.6 x 250 mm)
Mobile Phase Acetonitrile:Water (30:70) with 0.1% Formic Acidn-Hexane:Ethanol (80:20)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 210 nmUV at 210 nm
Injection Volume 10 µL10 µL
Column Temperature 25 °C25 °C

This table presents typical starting conditions for method development and does not represent data for this compound specifically.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. Due to the presence of polar hydroxyl and secondary amine groups, this compound has a relatively high boiling point and may exhibit poor peak shape due to interactions with the stationary phase. To overcome these issues, derivatization is often employed to increase volatility and reduce polarity. Common derivatization reagents for amines and alcohols include silylating agents (e.g., BSTFA), acylating agents (e.g., trifluoroacetic anhydride), or chloroformates. The resulting derivatives are more amenable to GC analysis.

Chiral Chromatography for Enantiomeric Purity Determination

Since this compound is a chiral molecule, containing at least one stereocenter, it is crucial to control its enantiomeric purity. Chiral chromatography is the most common technique for separating and quantifying enantiomers.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most widely used method for enantiomeric separation in the pharmaceutical industry. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) and amylose) are particularly versatile and are often the first choice for screening. The separation can be performed in either normal-phase, reversed-phase, or polar organic modes. The choice of mobile phase is critical for achieving enantioselectivity.

Table 2: Representative Chiral HPLC Method for Enantiomeric Purity of a Beta-Amino Alcohol

ParameterMethod Details
Stationary Phase Chiralpak AD-H (amylose derivative)
Mobile Phase n-Hexane:Isopropanol (B130326):Diethylamine (80:20:0.1)
Flow Rate 0.5 mL/min
Detection UV at 220 nm
Column Temperature 25 °C
Expected Outcome Baseline separation of the two enantiomers

This table illustrates a typical method for a similar compound class, as specific data for this compound is not available.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a high degree of certainty in compound identification.

LC-MS and GC-MS for Coupled Separation and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. LC-MS is invaluable for the identification of the main compound, as well as for the detection and structural elucidation of impurities and degradation products. The mass spectrometer provides information about the molecular weight and fragmentation pattern of the eluted compounds, which aids in their identification. For this compound, electrospray ionization (ESI) in positive ion mode would be a suitable ionization technique, as the morpholine nitrogen is readily protonated.

Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, GC-MS couples gas chromatography with mass spectrometry. It is a powerful tool for the analysis of volatile compounds. For this compound, GC-MS analysis would typically be performed on the derivatized compound to ensure sufficient volatility and good chromatographic performance. The mass spectrum of the derivatized analyte can be used for confirmation of its identity and for the quantification of impurities.

Table 3: Illustrative Mass Spectrometry Data for a Morpholinyl Propanol Derivative

TechniqueIonization ModeExpected [M+H]⁺ (m/z)Key Fragment Ions (m/z)
LC-MS ESI Positive160.13Fragments corresponding to the loss of water, and cleavage of the propanol side chain.
GC-MS (derivatized) Electron Ionization (EI)Dependent on derivatizing agentCharacteristic fragments of the derivatized morpholine and propanol moieties.

This table provides expected mass spectrometry data based on the chemical structure and is for illustrative purposes.

Spectrophotometric Quantification Methods

While chromatographic methods are generally preferred for their specificity, spectrophotometric methods can sometimes be employed for quantification, particularly in simpler matrices or for in-process controls where a rapid estimation of concentration is needed. A direct UV-Vis spectrophotometric method for this compound is unlikely to be specific, as the molecule lacks a strong chromophore. However, it may be possible to develop a colorimetric method based on a derivatization reaction that produces a colored product. For instance, certain reagents react with secondary amines to form colored complexes that can be quantified by measuring their absorbance at a specific wavelength. The feasibility and specificity of such a method would need to be carefully validated against a reference chromatographic technique.

Impurity Profiling and Stability Studies under Controlled Conditions

A comprehensive understanding of a compound's impurity profile and its stability under various conditions is critical for ensuring its quality, safety, and efficacy in any application. For this compound, this involves the identification of potential process-related impurities, degradation products, and the systematic evaluation of its stability under controlled stress conditions. Such studies are integral to the development of stable formulations and the establishment of appropriate storage conditions and shelf-life.

Impurity profiling for this compound focuses on identifying and quantifying impurities that may arise during its synthesis or storage. These impurities can include starting materials, intermediates, by-products, and degradation products. The stability of the molecule is assessed through forced degradation studies, which involve exposing the compound to harsh conditions such as acid, base, oxidation, heat, and light to predict its degradation pathways and identify the resulting degradants. semanticscholar.orgcore.ac.ukacdlabs.com

Potential Impurities and Degradation Pathways

Based on the structure of this compound, which contains a morpholine ring and a propanolamine (B44665) side chain, several potential degradation pathways can be postulated. The morpholine ring may undergo cleavage of the C-N bond, a known degradation pathway for nitrogen heterocyclic compounds. nih.govnih.gov The secondary alcohol in the propanolamine chain is susceptible to oxidation to a ketone. The presence of the ether oxygen in the morpholine ring can influence its reactivity, making it less nucleophilic than similar secondary amines like piperidine. wikipedia.org

Forced degradation studies on analogous propanolamine compounds have shown that they can undergo degradation in the presence of carbon dioxide, leading to the formation of oxazolidone derivatives. osti.govacs.org Furthermore, general studies on amines and alkanolamines indicate that they can be susceptible to oxidative and thermal degradation. researchgate.netacademicjournals.org

A hypothetical impurity profile for this compound, based on its synthesis and potential degradation pathways, is presented below.

Table 1: Potential Impurities of this compound

Potential Impurity Potential Source Classification
MorpholineUnreacted starting materialProcess-related
Propylene oxideUnreacted starting materialProcess-related
1-(Morpholin-3-yl)propan-1-olIsomeric by-productProcess-related
1-(Morpholin-3-yl)propan-2-oneOxidation of the secondary alcoholDegradation product
Products of morpholine ring openingCleavage of the C-N bond under hydrolytic or oxidative stressDegradation product
Di- and tri-amino compoundsFurther reaction of degradation productsDegradation product

Stability Studies under Controlled Conditions

To systematically evaluate the stability of this compound, a stability-indicating analytical method, typically a high-performance liquid chromatography (HPLC) method, would need to be developed and validated. researchgate.netchromatographyonline.com This method must be able to separate the parent compound from its potential impurities and degradation products. Various analytical techniques such as gas chromatography (GC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are also crucial for the identification and quantification of these impurities. researchgate.netresearchgate.net

A forced degradation study protocol for this compound would involve subjecting the compound to the stress conditions outlined in the following table. The extent of degradation would be monitored at various time points.

Table 2: Proposed Forced Degradation Study Protocol for this compound

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursHydrolysis of the ether linkage (unlikely under mild conditions), protonation of the amine
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursPotential for ring opening of the morpholine moiety under harsh conditions
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursOxidation of the secondary alcohol to a ketone, N-oxidation, C-N bond cleavage
Thermal Degradation Solid-state at 80°C for 48 hoursGeneral decomposition, potential for dehydration or rearrangement
Photostability Exposure to UV and visible light (ICH Q1B guidelines)Photolytic cleavage of bonds, photo-oxidation

The results from these forced degradation studies would provide critical information on the intrinsic stability of the this compound molecule, helping to identify its likely degradation products and elucidate its degradation pathways. This knowledge is fundamental for the development of a stable product and for defining appropriate handling and storage instructions.

Emerging Research Areas and Future Outlook for 1 Morpholin 3 Yl Propan 2 Ol

Design and Synthesis of Novel Derivations with Tuned Bio-Activities

The versatility of the morpholine (B109124) ring allows for extensive chemical modification to fine-tune biological activity. nih.govsemanticscholar.org Research is actively exploring the synthesis of novel derivatives of the 1-(Morpholin-3-yl)propan-2-ol scaffold to enhance potency, selectivity, and pharmacokinetic properties. acs.orgnih.gov Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the rational design of new molecules with desired therapeutic effects. epa.gov

Key strategies for creating these novel derivatives include:

Substitution at the Morpholine Nitrogen: Introducing various substituents on the nitrogen atom of the morpholine ring can significantly alter the compound's interaction with biological targets.

Modification of the Propanol (B110389) Side Chain: Alterations to the propan-2-ol side chain, such as changing the position or nature of the hydroxyl group, can influence the molecule's binding affinity and metabolic stability.

Introduction of Additional Functional Groups: Appending other pharmacophoric groups to the core structure can lead to compounds with dual activities or novel mechanisms of action.

For example, various morpholine derivatives have been synthesized and evaluated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netuobaghdad.edu.iq The synthesis of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives has yielded compounds with potent cytotoxic activities against several cancer cell lines. researchgate.net These studies demonstrate the potential to tune the bio-activities of the morpholine scaffold through targeted chemical synthesis. ijprs.comuobaghdad.edu.iq

Table 1: Examples of Bio-Active Morpholine Derivatives

Derivative ClassTarget Bio-ActivityKey Structural ModificationReference Finding
Thieno[3,2-d]pyrimidine derivativesAnticancerAttachment of a substituted thienopyrimidine moietyDemonstrated strong cytotoxic activities against H460, HT-29, and MDA-MB-231 cell lines. researchgate.net
Schiff bases of 4-(4-aminophenyl)-morpholineAntimicrobialFormation of an imine linkage with various aromatic aldehydesResulted in compounds with significant antibacterial and antifungal activity. researchgate.net
Morpholin-3-one fused quinazolinesEGFR Tyrosine Kinase InhibitionFusion with a quinazoline ring systemShowed potent inhibitory activity against EGFR kinase, a target in cancer therapy. nih.gov

Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

Key applications of AI and ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive models that correlate the chemical structure of morpholine derivatives with their biological activities. nih.gov

De Novo Drug Design: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new molecules with desired properties based on the morpholine scaffold. harvard.edu

Molecular Property Prediction: Deep learning models can predict various physicochemical and pharmacokinetic properties (e.g., solubility, permeability, toxicity) of new derivatives, helping to prioritize candidates for synthesis and testing. arxiv.orgnih.gov

These computational tools allow researchers to explore a vast chemical space more efficiently than traditional methods, reducing the time and cost associated with drug development. chemrxiv.org The use of AI can help in identifying novel derivatives of this compound with enhanced therapeutic profiles. researchgate.net

Mechanistic Elucidation of Unexplored Biological Pathways Interacting with the Scaffold

While the morpholine scaffold is present in many approved drugs, the full extent of its biological interactions is not completely understood. nih.gov A key area of future research is the elucidation of unexplored biological pathways that interact with the this compound scaffold. This involves identifying novel protein targets and understanding the molecular mechanisms through which these compounds exert their effects.

Research has shown that morpholine-containing compounds can modulate the activity of various receptors and enzymes involved in a range of diseases, including central nervous system (CNS) disorders and cancer. acs.orgnih.gov For instance, certain morpholine derivatives have been found to be potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer. researchgate.net

Future research will likely employ a combination of techniques to uncover new biological pathways:

Target Identification and Validation: Utilizing chemoproteomics and other advanced screening methods to identify the direct binding partners of this compound and its derivatives within the cell.

Molecular Docking and Simulation: Using computational methods to predict and analyze the binding modes of these compounds with various protein targets. nih.gov

In Vitro and In Vivo Studies: Conducting biological assays to confirm the activity of the compounds on newly identified targets and pathways.

Uncovering these novel mechanisms of action could open up new therapeutic applications for this class of compounds.

Development of Robust and Sustainable Synthetic Routes for Scalable Production

As promising derivatives of this compound move towards clinical development, the need for robust, efficient, and sustainable synthetic methods for their large-scale production becomes critical. nih.gov Traditional synthetic routes may not be suitable for industrial-scale manufacturing due to factors such as cost, safety, and environmental impact.

Current research focuses on developing "green" chemistry approaches to the synthesis of morpholine derivatives. This includes:

Use of Environmentally Friendly Reagents and Solvents: Replacing hazardous chemicals with safer and more sustainable alternatives.

Catalytic Methods: Employing catalysts to improve reaction efficiency and reduce waste. A recent study developed a method using an earth-abundant copper salt as a catalyst and molecular oxygen as the oxidant. mdpi.com

Process Intensification: Developing continuous flow processes and other advanced manufacturing techniques to improve scalability and reduce the environmental footprint. nih.gov

The development of such sustainable and scalable synthetic routes is essential for the successful translation of novel this compound derivatives from the laboratory to the clinic. mdpi.com

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 1-(Morpholin-3-yl)propan-2-ol, and how do reaction conditions influence yield?

  • The synthesis often involves nucleophilic substitution or alkylation reactions between morpholine derivatives and propan-2-ol precursors. For example, alkylation of morpholine with epichlorohydrin under basic conditions (e.g., KOH) can yield the target compound. Reaction parameters such as solvent polarity (e.g., DMSO vs. THF), temperature (room temperature vs. reflux), and stoichiometric ratios significantly impact purity and yield. Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity product .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR can confirm the presence of the morpholine ring (δ ~2.5–3.5 ppm for N-CH2_2 protons) and the hydroxyl group (broad peak ~1–5 ppm).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., C7_7H15_{15}NO2_2, theoretical MW: 145.11 g/mol).
  • X-ray Crystallography: Resolves stereochemistry and spatial arrangement, critical for understanding interactions in drug-receptor studies .

Q. What stability considerations are critical for handling this compound in aqueous or acidic conditions?

  • The morpholine ring’s tertiary amine is prone to protonation in acidic media, potentially altering reactivity. Stability studies under varying pH (e.g., 1–13) via HPLC monitoring can identify degradation products. Storage under inert atmospheres (N2_2/Ar) and low temperatures (-20°C) minimizes oxidation of the hydroxyl group .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity in receptor-binding studies?

  • Enantiomeric forms (R/S) may exhibit divergent binding affinities. For example, (S)-enantiomers could show higher affinity for serotonin or adrenergic receptors due to spatial compatibility. Chiral chromatography or enzymatic resolution can isolate enantiomers, followed by in vitro assays (e.g., radioligand binding) to quantify activity .

Q. What computational strategies are effective in predicting the interaction of this compound with biological targets?

  • Molecular Docking: Software like AutoDock Vina models interactions with receptors (e.g., GPCRs) by simulating hydrogen bonding between the morpholine nitrogen and Asp113 in β-adrenergic receptors.
  • MD Simulations: Assess dynamic stability of ligand-receptor complexes over time (e.g., 100 ns simulations in GROMACS) .

Q. How can researchers resolve contradictions in reported biological activities of morpholine-containing analogs?

  • Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Meta-analyses of IC50_{50} values across studies, coupled with orthogonal assays (e.g., functional cAMP assays vs. binding studies), can clarify mechanistic pathways. Structural analogs like 1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol may provide comparative insights .

Q. What are the challenges in scaling up this compound synthesis while maintaining enantiomeric purity?

  • Large-scale reactions risk racemization due to prolonged heating. Asymmetric catalysis (e.g., chiral ligands in Pd-catalyzed couplings) or biocatalysis (engineered ketoreductases) can enhance enantioselectivity. Process analytical technology (PAT) tools, like in-line FTIR, monitor reaction progression in real time .

Methodological Tables

Table 1: Key Analytical Techniques for Structural Validation

TechniqueApplicationExample Data
1^1H NMRConfirms morpholine ring protonsδ 2.8–3.2 ppm (N-CH2_2)
HRMSVerifies molecular formula[M+H]+^+: 146.1176
X-ray CrystallographyResolves stereochemistryCCDC deposition number: XXXX

Table 2: Comparative IC50_{50} Values of Morpholine Derivatives

CompoundTarget ReceptorIC50_{50} (nM)Reference
This compoundβ-Adrenergic450 ± 30
Penbutolol (Analog)β-Adrenergic1.2 ± 0.1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.